molecular formula C14H14N4O4S2 B4671452 N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide

N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B4671452
M. Wt: 366.4 g/mol
InChI Key: UHRQBGPWUPBZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as MNAC, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. MNAC is a small molecule that has shown promise in a variety of research fields, including cancer research, neuroscience, and drug discovery.

Scientific Research Applications

N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide is in cancer research. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has also been studied for its potential applications in neuroscience research. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease.

Mechanism of Action

The mechanism of action of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is thought that N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a role in cancer cell growth and invasion, as well as in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is important for the growth and survival of cancer cells. In addition, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
In models of neurodegenerative diseases, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have neuroprotective effects. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. In addition, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have low toxicity in animal models. However, one limitation of using N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in various experimental models.

Future Directions

There are a number of future directions for research on N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide. One area of research is in cancer therapy. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has shown promise in inhibiting the growth of cancer cells and inducing apoptosis. Further research is needed to determine the optimal dosage and administration of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in cancer therapy.
Another area of research is in neuroscience. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to improve cognitive function and have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to determine the potential applications of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in the treatment of these diseases.
In addition, more research is needed to fully understand the mechanism of action of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide. This will help to identify new potential applications for N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in scientific research.
Conclusion:
In conclusion, N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide is a sulfonamide compound that has shown promise in a variety of scientific research fields. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its potential applications in cancer research, neuroscience, and drug discovery. N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells, improve cognitive function, and have neuroprotective effects. While more research is needed to fully understand the mechanism of action of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide, it has the potential to be a valuable tool in scientific research.

properties

IUPAC Name

1-[4-(methylsulfamoyl)phenyl]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-15-24(21,22)13-7-5-10(6-8-13)16-14(23)17-11-3-2-4-12(9-11)18(19)20/h2-9,15H,1H3,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRQBGPWUPBZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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